molecular formula C55H75N17O13 B1582995 Gonadorelin CAS No. 9034-40-6

Gonadorelin

Cat. No. B1582995
CAS RN: 9034-40-6
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-AQJXLSMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258492

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.05 mL
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mg
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC under conditions

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
Name
Type
product
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258492

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.05 mL
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mg
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC under conditions

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
Name
Type
product
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258492

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.05 mL
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mg
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC under conditions

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
Name
Type
product
Smiles
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.